

# Application Notes and Protocols: Electrochemical Applications of Copper Oxalate Electrodes

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## Compound of Interest

Compound Name: *Copperoxalate*

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These application notes provide a comprehensive overview of the electrochemical applications of copper oxalate electrodes, with detailed protocols for their synthesis and use in various fields, including energy storage, electrocatalysis, and biosensing.

## Energy Storage: High-Capacity Anode for Proton Batteries

Copper oxalate has emerged as a promising anode material for proton batteries due to its layered structure, which facilitates reversible proton insertion and extraction. The synchronous redox reactions of both  $\text{Cu}^{2+}$  and the oxalate group ( $\text{C}_2\text{O}_4^{2-}$ ) contribute to a high specific capacity.<sup>[1][2][3][4]</sup>

## Data Presentation: Performance of Copper Oxalate Anode in Proton Batteries

Parameter	Value	Conditions	Reference
Specific Capacity	226 mAh g <sup>-1</sup>	at 1 A g <sup>-1</sup>	[1][2][3][4][5]
170 mAh g <sup>-1</sup>	at 3 A g <sup>-1</sup>	[5]	
Cycling Stability	~98% capacity retention	after 1000 cycles at 1 A g <sup>-1</sup>	[1][2][3][4][5]
Full Cell Specific Capacity	42 mAh g <sup>-1</sup>	at 0.2 A g <sup>-1</sup> (CuFe-TBA/CuCO <sub>x</sub> )	[5]
35 mAh g <sup>-1</sup>	at 3 A g <sup>-1</sup> (CuFe-TBA/CuCO <sub>x</sub> )	[5]	
Full Cell Cycling Stability	95% capacity retention	after 2000 cycles	[5]

## Experimental Protocols

### Protocol 1: Synthesis of Copper Oxalate (CuC<sub>2</sub>O<sub>4</sub>·0.5H<sub>2</sub>O)

This protocol is based on the synthesis method described for the proton battery application.[5]

#### Materials:

- Copper(II) nitrate trihydrate (Cu(NO<sub>3</sub>)<sub>2</sub>·3H<sub>2</sub>O)
- Potassium oxalate monohydrate (K<sub>2</sub>C<sub>2</sub>O<sub>4</sub>·H<sub>2</sub>O)
- Deionized (DI) water
- Ethanol

#### Procedure:

- Prepare a 0.1 M solution of Cu(NO<sub>3</sub>)<sub>2</sub>·3H<sub>2</sub>O in DI water.
- Prepare a 0.1 M solution of K<sub>2</sub>C<sub>2</sub>O<sub>4</sub>·H<sub>2</sub>O in DI water.

- Slowly add the copper(II) nitrate solution to the potassium oxalate solution under constant stirring at room temperature.
- A blue precipitate of copper oxalate will form immediately.
- Continue stirring the mixture for 1 hour to ensure complete reaction.
- Collect the precipitate by centrifugation or filtration.
- Wash the precipitate multiple times with DI water and then with ethanol to remove any unreacted precursors and impurities.
- Dry the resulting powder in a vacuum oven at 60°C for 12 hours.

#### Protocol 2: Fabrication of Copper Oxalate Anode

##### Materials:

- Synthesized copper oxalate powder
- Acetylene black (conductive agent)
- Polyvinylidene fluoride (PVDF) binder
- N-methyl-2-pyrrolidone (NMP) solvent
- Carbon cloth (current collector)

##### Procedure:

- Prepare a slurry by mixing the copper oxalate powder, acetylene black, and PVDF in a weight ratio of 8:1:1 in NMP solvent.
- Stir the mixture overnight to form a homogeneous slurry.
- Coat the slurry onto a piece of carbon cloth.
- Dry the coated carbon cloth in a vacuum oven at 80°C for 12 hours to remove the solvent.

- Press the dried electrode under a pressure of 10 MPa.
- The mass loading of the active material is typically controlled to be around 1-2 mg cm<sup>-2</sup>.

### Protocol 3: Electrochemical Measurements for Proton Battery

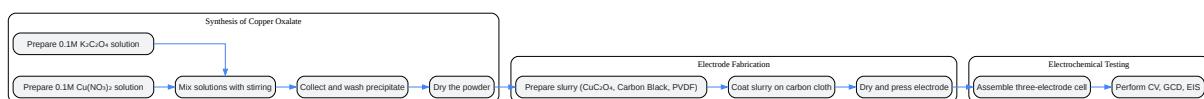
Electrochemical Cell: A standard three-electrode system or a two-electrode coin cell can be used.

- Working Electrode: The prepared copper oxalate anode.
- Counter Electrode: Platinum foil or activated carbon.
- Reference Electrode: Saturated calomel electrode (SCE) or Ag/AgCl.
- Electrolyte: 0.1 M H<sub>2</sub>SO<sub>4</sub> aqueous solution.[\[1\]](#)

### Measurements:

- Cyclic Voltammetry (CV): To investigate the redox behavior and electrochemical reversibility. Typically performed at various scan rates (e.g., 0.1 to 1.0 mV s<sup>-1</sup>).
- Galvanostatic Charge-Discharge (GCD): To determine the specific capacity, coulombic efficiency, and cycling stability. Performed at different current densities (e.g., 0.1 to 5 A g<sup>-1</sup>).
- Electrochemical Impedance Spectroscopy (EIS): To study the charge transfer kinetics.

## Visualization



[Click to download full resolution via product page](#)**Fig. 1:** Experimental workflow for proton battery application.

## Electrocatalysis: CO<sub>2</sub> Reduction to Oxalate

A dinuclear copper(I) complex can be utilized for the electrocatalytic conversion of carbon dioxide (CO<sub>2</sub>) into oxalate. The process involves the oxidation of the Cu(I) complex by CO<sub>2</sub> to form a copper(II) oxalate complex, which is then electrochemically reduced to regenerate the Cu(I) catalyst.[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Data Presentation: Electrocatalytic Performance for CO<sub>2</sub> Reduction

Parameter	Value	Conditions	Reference
Turnover Number	6 (producing 12 equivalents of oxalate)	7 hours of catalysis at -0.03 V vs. NHE	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Current Efficiency	~96% for oxalate formation	After passing 195 C of charge	<a href="#">[1]</a> <a href="#">[6]</a>
Applied Potential	-0.03 V vs. NHE	In acetonitrile with LiClO <sub>4</sub> supporting electrolyte	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>

## Experimental Protocols

### Protocol 4: Electrocatalytic CO<sub>2</sub> Reduction

This protocol is based on the experimental setup described for the copper complex-mediated CO<sub>2</sub> reduction.[\[1\]](#)[\[6\]](#)

#### Materials:

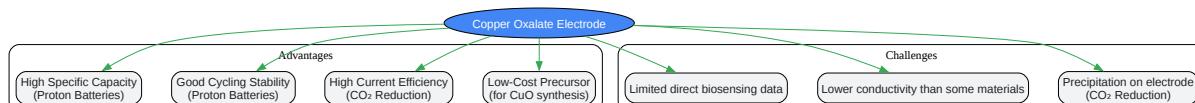
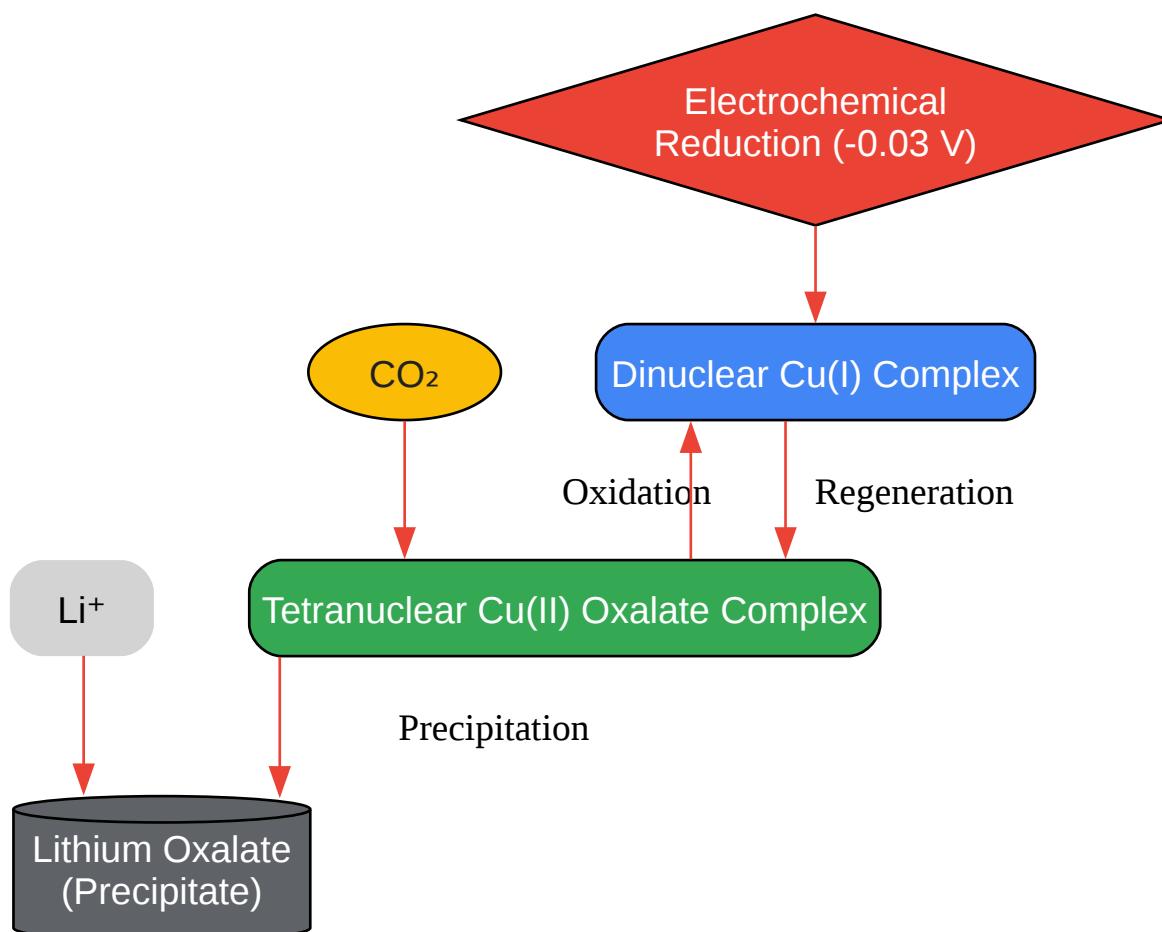
- Dinuclear copper(I) complex (catalyst)
- Acetonitrile (anhydrous)

- Lithium perchlorate ( $\text{LiClO}_4$ ) or Tetrabutylammonium hexafluorophosphate (TBAPF<sub>6</sub>) (supporting electrolyte)
- High-purity CO<sub>2</sub> gas
- Three-electrode electrochemical cell (e.g., H-cell with a glass frit separator)
- Working electrode (e.g., glassy carbon or platinum gauze)
- Counter electrode (e.g., platinum wire)
- Reference electrode (e.g., Ag/AgCl)

**Procedure:**

- Prepare a solution of the copper(I) complex and the supporting electrolyte in anhydrous acetonitrile in the cathodic compartment of the electrochemical cell.
- Continuously purge the catholyte with high-purity CO<sub>2</sub> for at least 30 minutes before and during the electrolysis to ensure a CO<sub>2</sub>-saturated solution.
- Perform controlled potential electrolysis at -0.03 V vs. NHE.
- During electrolysis, lithium oxalate will precipitate from the solution.
- After the experiment, collect the precipitate by filtration under an inert atmosphere.
- Wash the precipitate with acetonitrile and dry under vacuum.
- The amount of oxalate produced can be quantified using techniques such as mass spectrometry, NMR, or FT-IR spectroscopy.

## Visualization



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